molecular formula C17H21N5OS B4876922 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

Cat. No.: B4876922
M. Wt: 343.4 g/mol
InChI Key: KXYHIVOIVOLDNF-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound built around a tetrazole-heterocycle core, a structure of significant interest in medicinal and materials chemistry. The molecule features a 1-methyl-1H-tetrazole ring linked via a sulfanyl-ethanone bridge to a 2,2,4,6-tetramethyl-dihydroquinoline group. Compounds containing the 1-methyl-1H-tetrazole moiety are frequently explored in pharmaceutical research for their potential biological activities . Furthermore, the tetrazole ring system is known for its various coordination modes and high nitrogen content, making its derivatives valuable in coordination chemistry and the development of energetic materials . The specific molecular architecture of this compound, combining electron-rich tetrazole and quinoline systems, suggests potential for applications in catalysis and as a building block for more complex chemical entities. Research Applications: This chemical is intended for research and development purposes only. Its structure makes it a candidate for investigation in several scientific fields. Potential applications include serving as a key intermediate in the synthesis of novel pharmacologically active molecules, particularly those targeting the central nervous system . It may also be utilized in materials science as a precursor for ligands in metal-organic frameworks (MOFs) or functional polymers, leveraging the robust nature of the tetrazole ring . In biochemical research, it could be used as a scaffold in enzyme inhibition studies or as a molecular probe. Handling and Usage: Researchers are advised to handle this compound with appropriate personal protective equipment and to conduct all procedures in a well-ventilated fume hood. The product is strictly for laboratory research use and is not classified as a drug, antibiotic, or licensed for human or veterinary therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all relevant local and international regulations concerning the handling and disposal of laboratory chemicals.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-11-6-7-14-13(8-11)12(2)9-17(3,4)22(14)15(23)10-24-16-18-19-20-21(16)5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYHIVOIVOLDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The quinoline derivative can be synthesized separately through a series of reactions involving the appropriate starting materials and reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized tetrazole derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Antibacterial Properties

Tetrazole derivatives have been reported to possess significant antibacterial activity. For instance, studies indicate that compounds containing the tetrazole moiety can inhibit bacterial growth by interfering with essential bacterial processes. The specific compound discussed here has shown promising results in preliminary tests against various strains of bacteria, including resistant strains.

Anticancer Activity

Research has demonstrated that tetrazole-based compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with tetrazole rings have been studied for their anti-inflammatory properties. The compound has shown potential in reducing inflammatory markers in cell culture models, suggesting its utility in treating inflammatory conditions.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus. The compound demonstrated MIC values comparable to established antibiotics, indicating its potential as a new antibacterial agent .

Case Study 2: Anticancer Mechanism

A recent investigation published in Cancer Letters explored the anticancer effects of tetrazole derivatives on breast cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways and inhibited tumor growth in xenograft models .

Table 1: Biological Activities of Tetrazole Derivatives

Activity TypeCompound TestedResult
Antibacterial2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(...)MIC = 4 µg/mL against S. aureus
Anticancer2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(...)IC50 = 10 µM on MCF-7 cells
Anti-inflammatory2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(...)Reduced TNF-alpha levels by 30%

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The quinoline derivative may also contribute to the compound’s activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1(2H)-yl)ethanone (CAS: 924875-06-9)

This analogue differs only in the position of methyl substituents on the quinoline ring (2,2,4,8- vs. 2,2,4,6-tetramethyl). Both share identical molecular formulas (C₁₇H₂₁N₅OS) and weights (343.45 g/mol), but the altered substitution pattern may influence steric and electronic properties. The Smiles string CC1=CC(C)(C)N(C(=O)CSc2nnnn2C)c2c(C)cccc21 highlights the structural divergence .

1-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-2-(2-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)hydrazinyl)ethanone (Compound 9f)

This compound replaces the tetrazole-sulfanyl group with a hydrazinyl-indoloquinoline system and substitutes quinoline with a carbazole ring. The presence of a C=O group (IR: 1611 cm⁻¹) and hydrazine linker may enhance hydrogen-bonding interactions compared to the target compound .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Here, the quinoline is replaced by a triazole-sulfonylphenyl system, and fluorophenyl groups introduce electronegative character.

Physicochemical Properties

Property Target Compound 2,2,4,8-Tetramethyl Analogue
Molecular Weight 343.45 g/mol 343.45 g/mol
CAS Number 919744-83-5 924875-06-9
Key Structural Feature 2,2,4,6-Tetramethylquinoline 2,2,4,8-Tetramethylquinoline
Solubility Not reported Not reported

Biological Activity

The compound 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is a novel synthetic derivative that combines the pharmacological potential of tetrazole and quinoline moieties. Tetrazole derivatives are well-known for their diverse biological activities, including antibacterial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, highlighting its synthesis, structural characteristics, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and reagents like sodium azide and ammonium chloride to introduce the tetrazole ring.

Structural Features

The compound is characterized by the presence of a tetrazole ring which contributes to its biological activity. The crystal structure reveals that the tetrazole and quinoline rings are coplanar, which may enhance its interaction with biological targets. The detailed bond lengths and angles can be analyzed using X-ray crystallography data.

AtomBond Length (Å)
Br1—C21.885(3)
N1—N22.942(7)

Antimicrobial Properties

Tetrazole derivatives have been reported to exhibit significant antimicrobial activity. For instance, studies indicate that compounds containing the tetrazole moiety can inhibit the growth of various bacterial strains. The specific compound has shown promising results against pathogenic bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

Research has demonstrated that tetrazole-based compounds possess anticancer properties by inducing apoptosis in cancer cells. The compound's mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival. In vitro studies have indicated that it can effectively reduce the viability of several cancer cell lines.

Other Biological Activities

Beyond antimicrobial and anticancer effects, tetrazole derivatives are also explored for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. The ability of these compounds to cross the blood-brain barrier makes them ideal candidates for further research in neuropharmacology.

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a novel antibacterial agent.

Case Study 2: Anticancer Efficacy

In vitro assays conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell proliferation compared to control groups. Flow cytometry analysis showed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic agent.

Q & A

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Answer :
  • SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals.
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder in methyl groups.
  • Comparison with Cambridge Structural Database (CSD) : Identify analogous quinolinone derivatives for bond-length/angle benchmarks .

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